molecular formula C13H7F3IN3 B3556561 3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3556561
M. Wt: 389.11 g/mol
InChI Key: ANMQWDXEGVDMFJ-UHFFFAOYSA-N
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Description

3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of an iodine atom on the phenyl ring and a trifluoromethyl group on the triazolopyridine core

Properties

IUPAC Name

3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3IN3/c14-13(15,16)9-4-5-11-18-19-12(20(11)7-9)8-2-1-3-10(17)6-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMQWDXEGVDMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NN=C3N2C=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves a multi-step process. One common method includes the cycloaddition of nitrile imines with substituted aromatic aldehydes. This reaction is often promoted by bases such as triethylamine and carried out under mild conditions . Another approach involves the use of substituted 2-hydrazinopyridine and aromatic aldehydes in a one-pot synthesis at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of 3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes, such as c-Met kinase, which plays a role in cancer cell proliferation . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

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